![molecular formula C26H22O4 B14910543 Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its binaphthalene core, which is a structure consisting of two naphthalene units connected at specific positions, and the presence of dimethyl ester groups at the 3,3’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate typically involves several steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 2,2’-dihydroxy-1,1’-binaphthyl followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives.
科学研究应用
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can serve as a probe for studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
作用机制
The mechanism by which Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions with aromatic systems, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as an effective ligand or catalyst in various chemical reactions.
相似化合物的比较
Similar Compounds
- (11bR)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP)
- 2,2’-Dihydroxy-1,1’-binaphthalene
Uniqueness
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is unique due to its specific substitution pattern and the presence of dimethyl ester groups, which confer distinct chemical and physical properties. These features make it particularly useful in asymmetric synthesis and as a versatile building block in organic chemistry .
属性
分子式 |
C26H22O4 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
methyl 4-(3-methoxycarbonyl-2-methylnaphthalen-1-yl)-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H22O4/c1-15-21(25(27)29-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26(28)30-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3 |
InChI 键 |
IBFSRHKLZMMJIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1C(=O)OC)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
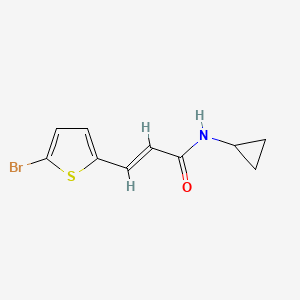

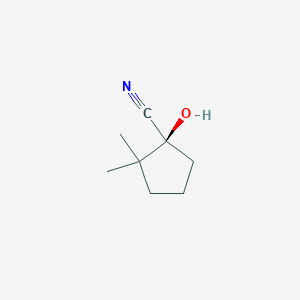
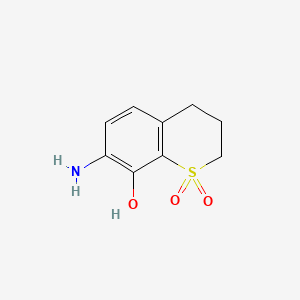
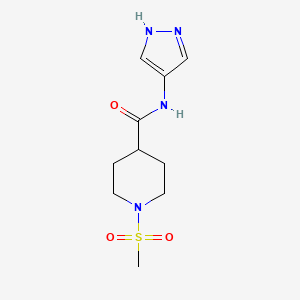
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
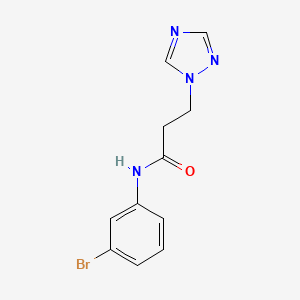
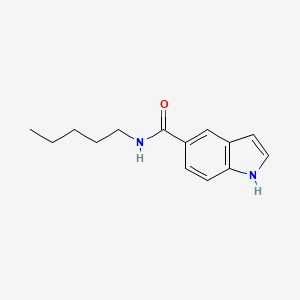
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
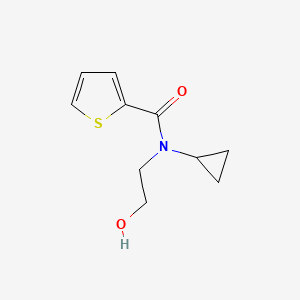
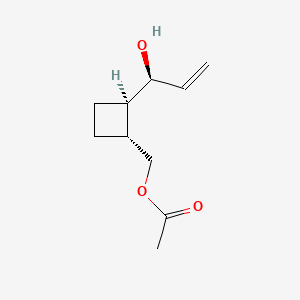
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
